N'-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
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Overview
Description
N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that features a unique combination of phenylethyl, thiophene, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline core, followed by the introduction of the thiophene-2-carbonyl group through acylation reactions. The final step involves the coupling of the phenylethylamine moiety to the tetrahydroquinoline derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The phenylethyl and thiophene moieties may play a role in binding to these targets, while the tetrahydroquinoline core could influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide: Unique due to the combination of phenylethyl, thiophene, and tetrahydroquinoline moieties.
N’-(2-phenylethyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide: Similar structure but with a furan ring instead of thiophene.
N’-(2-phenylethyl)-N-[1-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
N’-(2-phenylethyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like furan or pyridine
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-22(25-13-12-17-6-2-1-3-7-17)23(29)26-19-10-11-20-18(16-19)8-4-14-27(20)24(30)21-9-5-15-31-21/h1-3,5-7,9-11,15-16H,4,8,12-14H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHAYCVAFWMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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